REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][C:10]([CH2:15][N:16](CC2C=CC=CC=2)CC2C=CC=CC=2)([CH2:13][F:14])[CH2:9]1)C1C=CC=CC=1.O.NN>C(O)C.[C].[Pd]>[NH2:16][CH2:15][C:10]1([CH2:13][F:14])[CH2:11][CH2:12][NH:8][CH2:9]1 |f:1.2,4.5|
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Name
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1-Benzyl-3-(dibenzylaminomethyl)-3-fluoromethylpyrrolidine
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Quantity
|
4.55 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N1CC(CC1)(CF)CN(CC1=CC=CC=C1)CC1=CC=CC=C1
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
palladium-carbon
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Quantity
|
1 g
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Type
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catalyst
|
Smiles
|
[C].[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The mixture was refluxed for 1 hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
After the completion of the reaction
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Type
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CUSTOM
|
Details
|
the catalyst was removed
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Type
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CONCENTRATION
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Details
|
the mixture was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CNCC1)CF
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |